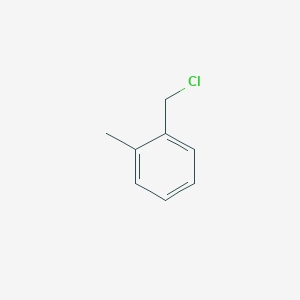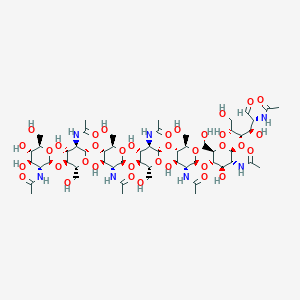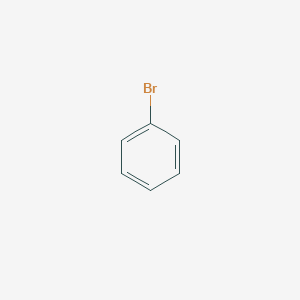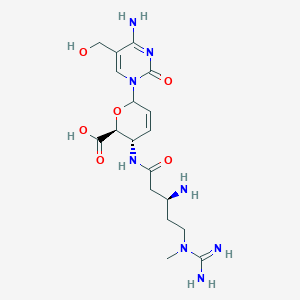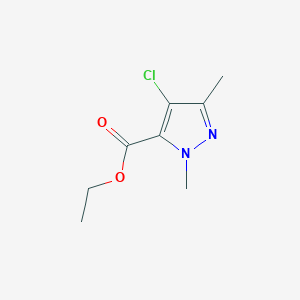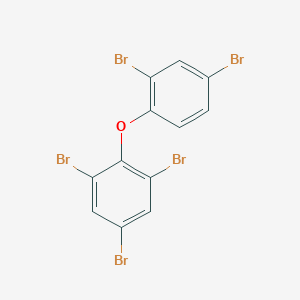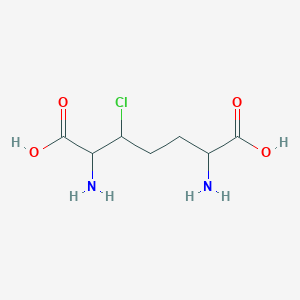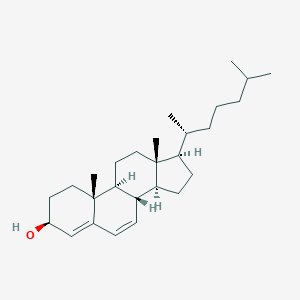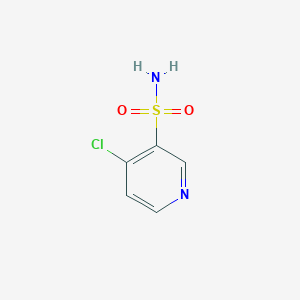
4-Chloropyridine-3-sulfonamide
Vue d'ensemble
Description
4-Chloropyridine-3-sulfonamide (4-CPS) is a sulfur-containing heterocyclic compound that has a wide range of applications in the fields of biochemistry and pharmaceuticals. 4-CPS is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthèse chimique
Le 4-Chloropyridine-3-sulfonamide est utilisé dans la synthèse de divers composés organosulfurés . Il est synthétisé à partir de réactifs soufrés (II), soufrés (IV) et soufrés (VI) .
Précurseur pour les polymères
Les sulfonimidates, une classe de composés organosulfurés qui inclut le this compound, ont été utilisés comme précurseurs pour les polymères .
Précurseur pour les candidats médicaments Sulfoximine et Sulfonimidamide
Les sulfonimidates sont également utilisés comme précurseurs pour les candidats médicaments Sulfoximine et Sulfonimidamide . Ces composés ont gagné en importance en raison de leurs propriétés de chimie médicinale .
Réactifs de transfert d'alkyle
Les sulfonimidates, dont le this compound, ont trouvé des applications comme réactifs de transfert d'alkyle vers les acides, les alcools et les phénols . Cela est dû à la labilité des sulfonimidates en milieu acide .
Synthèse de polymères Poly(oxothiazène)
La décomposition des sulfonimidates à des températures élevées a été utilisée comme une nouvelle voie d'accès aux polymères Poly(oxothiazène) .
Synthèse de monomères et de polymères Thionylphosphazène
De même, la décomposition des sulfonimidates à haute température a été utilisée pour synthétiser des monomères et des polymères Thionylphosphazène .
Mécanisme D'action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, a crucial component for bacterial dna replication .
Mode of Action
By binding to the enzyme, sulfonamides prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid .
Biochemical Pathways
, sulfonamides generally interfere with the folic acid synthesis pathway in bacteria. This interference prevents the production of essential nucleotides needed for DNA replication .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
As a sulfonamide derivative, it is likely to inhibit bacterial growth by disrupting folic acid synthesis, thereby preventing dna replication .
Action Environment
Factors such as ph, temperature, and presence of other substances can affect the stability and efficacy of many drugs .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-Chloropyridine-3-sulfonamide are largely determined by its interactions with other biomolecules. It has been used in the synthesis of 1,2,4-thiadiazine 1,1-dioxides by condensation with heterocyclic methyl carbimidates . This suggests that this compound may interact with enzymes and proteins involved in these reactions.
Molecular Mechanism
It is known to be involved in the synthesis of 1,2,4-thiadiazine 1,1-dioxides , suggesting that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
4-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIINIBYHCODIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186904 | |
| Record name | 4-Chloro-3-pyridinesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33263-43-3 | |
| Record name | 4-Chloro-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33263-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-pyridinesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033263433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-pyridinesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-pyridinesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-3-PYRIDINESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY6G99E6Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-chloropyridine-3-sulfonamide a promising starting point for developing new antifungal drugs?
A: this compound possesses a chemical structure that makes it amenable to modification, allowing for the creation of diverse derivatives. Research suggests that incorporating the 1,2,4-triazole moiety, a known pharmacophore with antifungal properties, into the this compound scaffold yields compounds with enhanced antifungal activity []. This approach leverages the existing structural features of this compound to create potentially more potent and selective antifungal agents.
Q2: What specific antifungal activity has been observed with derivatives of this compound?
A: Studies have shown that several 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, synthesized from this compound, exhibit promising antifungal activity against various Candida species, including Candida albicans, as well as against Rhodotorula mucilaginosa []. Notably, some of these derivatives demonstrate superior efficacy compared to fluconazole, a commonly used antifungal drug, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentrations (MICs) ≤ 25 µg/mL [].
Q3: What is the proposed mechanism of action for these antifungal compounds derived from this compound?
A: While further research is needed to definitively establish the mechanism of action, docking studies suggest that these compounds may target the lanosterol 14α-demethylase enzyme in Candida albicans []. This enzyme plays a crucial role in ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Disrupting this pathway could lead to fungal cell death.
Q4: How has the structure of this compound been characterized?
A: Beyond its use as a precursor for antifungal agents, this compound itself has been the subject of structural analysis. The crystal structure of its ammonium salt, ammonium 4-chloropyridine-3-sulfonate, reveals a three-dimensional network stabilized by hydrogen bonds involving the nitrogen and oxygen atoms of the molecule []. This information provides insights into the molecular arrangement and potential interactions of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




